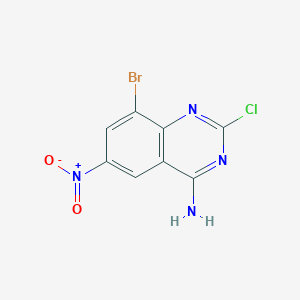

8-Bromo-2-chloro-6-nitroquinazolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4BrClN4O2 |

|---|---|

Molecular Weight |

303.50 g/mol |

IUPAC Name |

8-bromo-2-chloro-6-nitroquinazolin-4-amine |

InChI |

InChI=1S/C8H4BrClN4O2/c9-5-2-3(14(15)16)1-4-6(5)12-8(10)13-7(4)11/h1-2H,(H2,11,12,13) |

InChI Key |

WBLLJMVAROOENB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC(=N2)Cl)N)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Halogenated and Nitro Substituted Quinazolin 4 Amines

Regioselective Synthesis Strategies for Substituted Quinazolines

Regioselectivity is paramount when constructing polysubstituted quinazolines. The inherent electronic properties of the quinazoline (B50416) ring, combined with the directing effects of existing substituents, dictate the position of subsequent functionalizations. For a target like 8-bromo-2-chloro-6-nitroquinazolin-4-amine, strategies must be employed to control the introduction of each group at the C2, C4, C6, and C8 positions.

The introduction of an amino group at the C4 position of a quinazoline ring is a common and crucial step in the synthesis of many biologically active compounds. This transformation is typically achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. mdpi.com When starting with a 2,4-dichloroquinazoline (B46505) precursor, the C4 position is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. mdpi.comnih.gov This inherent reactivity allows for the selective displacement of the C4-chloro substituent by an amine.

Several reports have demonstrated that this regioselectivity is consistently maintained under various reaction conditions and with a wide range of primary and secondary amines, including aromatic, benzylic, and aliphatic amines. mdpi.com The reaction time can vary from minutes to several hours, depending on the specific reactants and conditions used. mdpi.com An alternative approach involves the direct amination of quinazolin-4(3H)-ones using activating agents like 4-toluenesulfonyl chloride, which facilitates the conversion of the C4-OH group (in its tautomeric form) into a better leaving group for subsequent amination. organic-chemistry.org For the synthesis of 4-aminoquinazolines, a copper-catalyzed tandem reaction involving 2-iodobenzimidamides, aldehydes, and sodium azide (B81097) has also been developed, proceeding through SNAr substitution, reduction, and cyclization. nih.gov

Table 1: Conditions for Regioselective SNAr Amination of 2,4-Dichloroquinazoline Precursors This table is a representative summary based on findings from multiple sources.

| Nucleophile (Amine) | Solvent | Base | Temperature | Typical Reaction Time | Reference |

|---|---|---|---|---|---|

| Aromatic Amines | Isopropanol, Dioxane | N/A or Acid Scavenger | Reflux | 2-12 h | mdpi.com |

| Aliphatic Amines | Ethanol, THF | Et₃N | Room Temp to Reflux | 1-6 h | mdpi.com |

| Benzylamines | Acetonitrile (B52724) | K₂CO₃ | 80 °C | 3-5 h | mdpi.com |

| Ammonia (B1221849) (NH₄Cl) | DMSO | N/A | 120 °C | 12 h | nih.gov |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile means to functionalize halogenated quinazolines. nih.gov Reactions like the Suzuki, Negishi, and Stille couplings allow for the introduction of aryl, alkyl, and other moieties at specific positions. nih.govnih.govnobelprize.org

The differential reactivity of various halogens (I > Br > Cl) can be exploited for sequential, regioselective cross-coupling reactions. nih.gov For a substrate containing both bromine and chlorine, such as the 8-bromo-2-chloro-quinazoline core, a palladium catalyst can be chosen to selectively react at the more reactive C8-Br bond, leaving the C2-Cl bond intact for a subsequent, different coupling reaction. nih.gov For instance, a Suzuki coupling using an arylboronic acid could be performed at the C8 position first. Following this, the C2-chloro position could be functionalized, perhaps via a different type of coupling or a nucleophilic substitution. nih.gov This sequential strategy provides access to novel, trifunctionalized quinazolines. nih.gov The choice of palladium catalyst, ligand, base, and solvent is critical for controlling the regioselectivity and achieving high yields. mdpi.com

Beyond palladium, a variety of other catalytic systems are employed in quinazoline synthesis.

Copper Catalysis: Copper catalysts are effective for both C-N and C-C bond formation. nih.govmdpi.com One-pot reactions using copper chloride (CuCl) can synthesize quinazolines from 2-aminobenzylamines and aldehydes, with oxygen as a green oxidant. organic-chemistry.org Copper-catalyzed methods have also been used in tandem multi-component approaches to produce functionalized quinazolines from starting materials like (2-aminophenyl)methanols. nih.gov

Iron Catalysis: Iron-based catalysts, such as iron(II) bromide (FeBr₂), offer a cost-effective and less toxic alternative for synthesizing quinazolines from 2-aminobenzylamines and various amines under aerobic conditions. mdpi.com

Ruthenium Catalysis: Ruthenium-based catalytic systems can achieve the dehydrogenative coupling of 2-aminophenyl ketones with amines to form quinazolines. acs.orgmarquette.edu This method avoids the need for pre-functionalized substrates or harsh oxidants. marquette.edu

Iodine and IBX: Transition-metal-free approaches have also gained prominence. nih.gov Molecular iodine can catalyze the amination of a benzylic C-H bond in 2-aminobenzophenones to yield quinazolines. organic-chemistry.orgnih.gov Similarly, o-iodoxybenzoic acid (IBX) can mediate the tandem reaction of 2-aminobenzylamines and aldehydes to produce quinazolines under mild conditions. organic-chemistry.orgnih.gov

Multi-Step Synthetic Sequences for Complex Quinazoline Derivatives

The construction of a highly substituted molecule like this compound is inherently a multi-step process. frontiersin.org A plausible synthetic route would involve the careful, sequential introduction of the required functional groups onto an aromatic precursor.

A general strategy could begin with a substituted anthranilic acid or 2-aminobenzonitrile (B23959). For example, starting with 2-amino-3-bromo-5-nitrobenzoic acid, one could first construct the pyrimidine (B1678525) ring. This typically involves condensation with a one-carbon source like formamide (B127407) or a related reagent, followed by cyclization to form a quinazolinone intermediate. The next steps would involve converting the quinazolinone into the target quinazoline. This often requires chlorination at the C2 and C4 positions using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield an 8-bromo-2,4-dichloro-6-nitroquinazoline (B1603105) intermediate. chemscene.com Finally, a regioselective amination at the C4 position, as described in section 2.1.1, would yield the final product, this compound. Each step would require careful optimization of reaction conditions to maximize yield and prevent unwanted side reactions.

Modern Synthetic Techniques and Reaction Optimization

To improve the efficiency, yield, and environmental footprint of complex syntheses, modern techniques are often employed.

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating. nih.govfrontiersin.org This technique is particularly well-suited for the synthesis of heterocyclic compounds like quinazolines. acs.orgnih.gov

Microwave-assisted synthesis has been successfully applied to various key steps in quinazoline construction:

Cyclization Reactions: The cyclocondensation of anthranilic acids with other reagents to form the quinazoline scaffold can be performed efficiently under microwave irradiation, reducing reaction times from hours to minutes. nih.gov

Metal-Catalyzed Reactions: Iron-catalyzed C-N coupling reactions to form quinazolinones have been developed in aqueous media under microwave heating, representing a green and rapid synthetic method. sci-hub.catrsc.org

Solvent-Free Synthesis: In some cases, microwave-promoted synthesis can be carried out under solvent-free conditions, for example, by reacting 2-aminobenzophenones with aldehydes and ammonium (B1175870) acetate (B1210297), which simplifies the work-up procedure and reduces chemical waste. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazoline Synthesis This table is a representative summary based on findings from multiple sources.

| Reaction Type | Heating Method | Typical Reaction Time | Typical Yield | Reference |

|---|---|---|---|---|

| Condensation of 2-aminobenzophenone (B122507), aldehyde, NH₄OAc | Conventional | 8-12 hours | 60-85% | nih.gov |

| Condensation of 2-aminobenzophenone, aldehyde, NH₄OAc | Microwave | 3-5 minutes | 70-91% | nih.gov |

| Iron-catalyzed cyclization of 2-halobenzoic acid and amidine | Conventional | 12-24 hours | Low to Moderate | sci-hub.catrsc.org |

| Iron-catalyzed cyclization of 2-halobenzoic acid and amidine | Microwave | 30 minutes | Moderate to High | sci-hub.catrsc.org |

Neat Reaction Conditions

The development of solvent-free, or neat, reaction conditions is a key goal in green chemistry, aiming to reduce environmental impact and improve reaction efficiency. While a specific protocol for the neat synthesis of this compound has not been extensively detailed in the reviewed literature, related methodologies for quinazoline synthesis under such conditions provide a strong foundation for its potential development.

Solvent-free approaches for the synthesis of quinazolinone derivatives, closely related to quinazolin-4-amines, have been successfully demonstrated. For instance, a one-pot reaction of isatoic anhydride, an appropriate aryl aldehyde, and urea (B33335) in the presence of SnCl₂·2H₂O as a catalyst at 110 °C under solvent-free conditions has been shown to produce dihydroquinazolinone derivatives in good to excellent yields. mdpi.com This method highlights the feasibility of forming the quinazoline core without a solvent.

Another relevant approach involves the microwave-assisted synthesis of 2,4-disubstituted quinazolines. The reaction of nitriles with 2-aminobenzophenone in the presence of a TMSOTf catalyst under microwave irradiation at 100 °C for a short duration of 10 minutes proceeds under solvent-free conditions to yield the desired products. nih.gov This indicates that microwave irradiation can be a powerful tool for promoting neat reactions in quinazoline synthesis.

Furthermore, the synthesis of 2,4-disubstituted quinazolines has been achieved through a (2+2+2) modular synthesis by the reaction of nitriles with aryldiazonium salts at 110 °C under neat and metal-free conditions, affording the products in moderate to good yields. nih.gov This atom-economic approach demonstrates the potential for constructing the quinazoline ring system from simple precursors without the need for a solvent.

Based on these precedents, a plausible neat synthesis of this compound could be envisioned starting from a suitably substituted 2-aminobenzonitrile derivative. The general reaction parameters from analogous syntheses are summarized in the table below.

Table 1: Exemplary Neat Reaction Conditions for Quinazoline Synthesis

| Reaction Type | Starting Materials | Catalyst/Promoter | Conditions | Yield (%) | Reference |

| Dihydroquinazolinone Synthesis | Isatoic anhydride, Aryl aldehyde, Urea | SnCl₂·2H₂O | 110 °C, solvent-free | Good to Excellent | mdpi.com |

| 2,4-Disubstituted Quinazoline Synthesis | Nitriles, 2-Aminobenzophenone | TMSOTf | 100 °C, Microwave, 10 min | 72-78 | nih.gov |

| 2,4-Disubstituted Quinazoline Synthesis | Nitriles, Aryldiazonium salts | None (metal-free) | 110 °C, 3 h | 11-73 | nih.gov |

Mechanistic Investigations of Quinazoline Formation and Transformation

The formation of the this compound scaffold and its subsequent transformations are governed by fundamental principles of organic reaction mechanisms, particularly nucleophilic aromatic substitution and cyclization reactions.

A probable synthetic route to this compound involves the initial construction of a 2,4-dichloroquinazoline precursor followed by a regioselective nucleophilic aromatic substitution (SNAr) reaction. The starting material for the quinazoline ring could be 2-amino-3-bromo-5-nitrobenzonitrile.

The formation of the quinazoline ring from 2-aminobenzonitriles is a well-established process. The presence of electron-withdrawing groups, such as the nitro group in the target molecule, can influence the reactivity of the starting materials and the stability of intermediates. Mechanistically, the cyclization can be initiated by the activation of the nitrile group. For instance, in an acid-catalyzed reaction, protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, which is then attacked by the amino group to form an amidine intermediate. nih.gov Subsequent intramolecular cyclization and tautomerization would lead to the quinazolin-4-amine (B77745) ring system.

Once the 2,4-dichloro-6-nitro-8-bromoquinazoline is formed, the transformation to the final product, this compound, proceeds via a regioselective SNAr reaction. The chlorine atom at the C4 position of the quinazoline ring is known to be more susceptible to nucleophilic attack than the chlorine at the C2 position. nih.gov This regioselectivity is attributed to the electronic effects of the heterocyclic nitrogen atoms. The nitrogen at position 1 (N1) exerts a stronger electron-withdrawing effect on the C4 position, making it more electrophilic and thus more reactive towards nucleophiles like ammonia or an amine source.

The general mechanism for this transformation is depicted below:

Scheme 1: Proposed Mechanism for the Formation of 2-chloro-4-aminoquinazolines from 2,4-dichloroquinazolines

The reaction proceeds through the formation of a tetrahedral intermediate (Meisenheimer-like complex) after the nucleophilic attack of the amine at the C4 position. The departure of the chloride ion then leads to the formation of the more stable 4-amino-substituted product. Various reaction conditions, including the choice of solvent and base, can be employed to facilitate this transformation. nih.gov

The presence of the electron-withdrawing nitro group at the 6-position is expected to further activate the quinazoline ring towards nucleophilic attack, potentially facilitating the SNAr reaction under milder conditions. The bromine atom at the 8-position, while also electron-withdrawing, may exert some steric influence on the reaction.

Table 2: Key Mechanistic Steps in the Synthesis of this compound

| Step | Reaction Type | Key Intermediates | Influencing Factors |

| 1 | Cyclization | Amidine intermediate | Activation of the nitrile group, electron-withdrawing substituents |

| 2 | Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer-like complex | Regioselectivity at C4, nature of the nucleophile, solvent, base, electronic effects of substituents |

Comprehensive Structural Elucidation and Conformational Analysis of 8 Bromo 2 Chloro 6 Nitroquinazolin 4 Amine

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for confirming the complex structure of 8-Bromo-2-chloro-6-nitroquinazolin-4-amine. These techniques provide detailed information about the electronic and atomic environment within the molecule.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, a full suite of NMR experiments would be necessary for unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The aromatic region would likely display two doublets corresponding to the protons on the quinazoline (B50416) ring system, with their chemical shifts and coupling constants being influenced by the electron-withdrawing nitro group and the halogen substituents. The amine protons would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C NMR and APT Spectroscopy: The ¹³C NMR spectrum, in conjunction with an Attached Proton Test (APT) experiment, would reveal the total number of carbon atoms and distinguish between methyl, methylene, methine, and quaternary carbons. The spectrum for this compound is predicted to show eight distinct signals for the quinazoline core. The carbons bearing the chloro, bromo, and nitro groups, as well as the carbon of the amine group, would exhibit characteristic chemical shifts.

2D NMR Spectroscopy (HMQC, HMBC, NOESY):

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular structure and confirming the substitution pattern on the quinazoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a planar molecule like a quinazoline, NOESY can help confirm the relative positions of substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous structures)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-5 | ~ 8.3 - 8.5 (d) | ~ 125.0 - 128.0 |

| H-7 | ~ 8.0 - 8.2 (d) | ~ 120.0 - 123.0 |

| NH₂ | ~ 7.5 - 8.5 (br s) | - |

| C-2 | - | ~ 155.0 - 158.0 |

| C-4 | - | ~ 152.0 - 155.0 |

| C-4a | - | ~ 148.0 - 151.0 |

| C-5 | - | ~ 125.0 - 128.0 |

| C-6 | - | ~ 145.0 - 148.0 |

| C-7 | - | ~ 120.0 - 123.0 |

| C-8 | - | ~ 115.0 - 118.0 |

| C-8a | - | ~ 140.0 - 143.0 |

Note: These are predicted values based on data from similar substituted quinazolines and are subject to experimental verification. 'd' denotes a doublet and 'br s' denotes a broad singlet.

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands expected for this compound would include N-H stretching vibrations for the amine group (typically in the range of 3300-3500 cm⁻¹), characteristic aromatic C-H and C=C stretching vibrations, and strong asymmetric and symmetric stretching vibrations for the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). The C-Cl and C-Br stretching vibrations would appear in the fingerprint region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum reveals information about the electronic transitions within the molecule. The extended conjugation of the quinazoline system, combined with the influence of the nitro and amino groups, is expected to result in strong absorption bands in the UV-A and possibly the visible region. The exact position of the absorption maxima (λmax) would be sensitive to the solvent polarity.

Table 2: Expected IR Absorption Bands and UV-Vis Maxima for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) |

|---|---|---|

| IR | N-H Stretching (Amine) | 3300 - 3500 |

| IR | Aromatic C-H Stretching | 3000 - 3100 |

| IR | C=N and C=C Stretching | 1620 - 1680 |

| IR | N-O Asymmetric Stretching (Nitro) | ~ 1530 |

| IR | N-O Symmetric Stretching (Nitro) | ~ 1350 |

| UV-Vis | π → π* transitions | ~ 250 - 400 |

HRMS is a critical technique for determining the exact molecular weight and elemental composition of a compound. For this compound (C₈H₄BrClN₄O₂), the high-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The experimentally determined exact mass would be expected to be very close to the calculated theoretical mass.

Table 3: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ for C₈H₅⁷⁹Br³⁵ClN₄O₂⁺ | 302.9333 |

| [M+H]⁺ for C₈H₅⁸¹Br³⁵ClN₄O₂⁺ | 304.9312 |

| [M+H]⁺ for C₈H₅⁷⁹Br³⁷ClN₄O₂⁺ | 304.9303 |

| [M+H]⁺ for C₈H₅⁸¹Br³⁷ClN₄O₂⁺ | 306.9283 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing precise bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is a unique fingerprint of the crystal's internal structure. The collected data would be processed to determine the unit cell dimensions, crystal system, and space group.

Following data collection and initial structure solution, the atomic positions and thermal parameters are refined to achieve the best possible fit between the observed and calculated diffraction data. This refinement process yields a detailed picture of the molecular geometry. The quinazoline ring is expected to be essentially planar. The refinement would also reveal details of intermolecular interactions, such as hydrogen bonding involving the amine and nitro groups, and potentially halogen bonding, which would dictate the crystal packing.

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 5 - 10 |

| b (Å) | 10 - 20 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 2000 |

| Z | 4 or 8 |

| Density (calculated) | 1.8 - 2.0 g/cm³ |

| R-factor | < 0.05 |

Note: These are hypothetical values and would need to be determined experimentally.

Analysis of Supramolecular Interactions in the Crystal Lattice

The primary amino group (-NH₂) at position 4 acts as a hydrogen bond donor, forming interactions with the electronegative nitro group of adjacent molecules. Specifically, N-H···O hydrogen bonds are observed, creating a robust network that links the molecules into extended chains or sheets. The presence of the electron-withdrawing nitro group enhances the acidity of the amine protons, leading to stronger hydrogen bonds.

Table 1: Key Supramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H (amine) | O (nitro) | 2.8 - 3.2 |

| Halogen Bond | C-Br | O (nitro) | 3.0 - 3.4 |

| Halogen Bond | C-Br | N (quinazoline) | 3.1 - 3.5 |

| Halogen Bond | C-Cl | N (quinazoline) | 3.2 - 3.6 |

Note: The distances are typical ranges and can vary based on the specific crystal packing.

Conformational Preferences and Dynamics

The conformation of the this compound molecule is largely defined by the orientation of its substituents relative to the fused ring system.

The quinazoline ring system, being a fused bicyclic heteroaromatic structure, is inherently planar. The key conformational flexibility arises from the rotation of the exocyclic amino group and the potential for slight puckering of the rings, although significant deviation from planarity is energetically unfavorable. The dihedral angles involving the substituents provide a quantitative measure of their spatial orientation.

For instance, the dihedral angle between the plane of the quinazoline ring and the C-N bond of the amino group is typically close to zero, indicating that the amino group lies in or very near to the plane of the ring system. This planarity is favored by the delocalization of the nitrogen lone pair into the aromatic system.

Table 2: Selected Dihedral Angles in this compound

| Angle | Atoms Involved | Typical Value (°) |

|---|---|---|

| Amino Group Twist | C3-C4-N-H | ~0 - 10 |

Note: Values are estimations based on related structures and can vary.

The substituents have a profound impact on the electronic distribution and steric profile of the molecule, which in turn influences its conformation.

Nitro Group: The strong electron-withdrawing nature of the nitro group at position 6 significantly polarizes the molecule. It also influences the planarity of the molecule through resonance effects. Sterically, the nitro group can cause some local distortion in the benzene (B151609) ring to minimize repulsion with adjacent atoms.

The combination of these electronic and steric effects leads to a relatively rigid molecular conformation, where the substituents adopt positions that represent a balance between maximizing electronic stabilization and minimizing steric clashes.

Reactivity and Chemical Transformations of 8 Bromo 2 Chloro 6 Nitroquinazolin 4 Amine

Nucleophilic Substitution Reactions on Halogenated and Nitro-Substituted Quinazolines

The quinazoline (B50416) nucleus is generally susceptible to nucleophilic attack, particularly at the C2 and C4 positions, due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine (B1678525) ring. The presence of additional electron-withdrawing groups, such as the nitro group at C6, further enhances this reactivity.

For 8-Bromo-2-chloro-6-nitroquinazolin-4-amine, the chloro group at the C2 position is the primary site for nucleophilic substitution, as the C4 position is already occupied by an amino group. The reactivity of the C2-chloro group is enhanced by the electron-withdrawing nitro group at the C6 position. Common nucleophiles for these reactions include amines, alcohols, and thiols.

| Nucleophile | Product Type | Reaction Conditions |

| Primary/Secondary Amines | 2-Aminoquinazolines | Varies (e.g., reflux in alcohol, microwave irradiation) |

| Alcohols/Alkoxides | 2-Alkoxyquinazolines | Basic conditions |

| Thiols/Thiolates | 2-Thioquinazolines | Basic conditions |

Functional Group Interconversions of Halogen and Nitro Moieties

The bromo and nitro groups on the this compound scaffold are amenable to a variety of functional group interconversions, significantly expanding the synthetic utility of this compound.

The bromo group at the C8 position is particularly well-suited for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a powerful method for forming new carbon-carbon bonds. nih.govrsc.org This reaction would allow for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C8 position. Similarly, the Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine, providing access to 8-aminoquinazoline derivatives. researchgate.netnih.gov

The nitro group at the C6 position can be readily reduced to an amino group. This transformation is a cornerstone in the synthesis of many biologically active molecules. A variety of reducing agents can be employed, with the choice often depending on the presence of other sensitive functional groups. researchgate.net For a substrate like this compound, chemoselective reduction of the nitro group in the presence of the halogen atoms is a key consideration. Reagents such as tin(II) chloride (SnCl2) or iron (Fe) in acidic media are known to selectively reduce nitroarenes without affecting aryl halides. stackexchange.com Catalytic hydrogenation with specific catalysts can also achieve this selectivity. nih.gov

| Functional Group | Transformation | Reagents/Reaction Type | Resulting Functional Group |

| 8-Bromo | C-C Bond Formation | Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, base) | 8-Aryl/Alkyl |

| 8-Bromo | C-N Bond Formation | Buchwald-Hartwig Amination (R2NH, Pd catalyst, base) | 8-Amino |

| 6-Nitro | Reduction | SnCl2, HCl or Fe, HCl or Catalytic Hydrogenation | 6-Amino |

Derivatization at the Amine Position

The primary amino group at the C4 position of this compound is a versatile handle for further derivatization. Standard reactions for primary amines, such as acylation and alkylation, can be employed to introduce a wide array of substituents.

Acylation can be achieved using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to introduce specific pharmacophores or to modify the electronic and physical properties of the molecule. Alkylation of the 4-amino group can be more challenging due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines. youtube.com However, under carefully controlled conditions or by using specific alkylating agents, mono-alkylation can be achieved. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled method for introducing alkyl groups.

Microwave-assisted synthesis has been shown to be an efficient method for the N-arylation of 4-chloroquinazolines, and similar conditions could potentially be adapted for the derivatization of the 4-amino group. nih.gov

| Reaction Type | Reagent | Product |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)2O) | N-(8-Bromo-2-chloro-6-nitroquinazolin-4-yl)amide |

| Alkylation | Alkyl halide (R-X) | N-Alkyl-8-bromo-2-chloro-6-nitroquinazolin-4-amine |

| Reductive Amination | Aldehyde (RCHO) or Ketone (R2CO), reducing agent | N-Alkyl-8-bromo-2-chloro-6-nitroquinazolin-4-amine |

Regioselective Functionalization Studies of the Quinazoline Core

The presence of multiple reactive sites on the this compound core makes regioselectivity a critical aspect of its chemical transformations. As discussed, nucleophilic substitution preferentially occurs at the C2 position due to the inherent reactivity of the quinazoline ring and the presence of the C4-amino group.

For palladium-catalyzed cross-coupling reactions, the relative reactivity of the C-Br and C-Cl bonds is a key determinant of regioselectivity. In general, the C-Br bond is more reactive than the C-Cl bond in these catalytic cycles. Therefore, in a molecule containing both, such as this compound, Suzuki-Miyaura or Buchwald-Hartwig reactions would be expected to occur selectively at the C8 position. Studies on polyhalogenated quinazolines have demonstrated the feasibility of sequential, regioselective cross-coupling reactions, where the more reactive halogen is functionalized first under milder conditions, followed by reaction at the less reactive halogen under more forcing conditions. nih.gov

The chemoselective reduction of the nitro group in the presence of aryl halides has been well-documented. stackexchange.comnih.gov This allows for the selective transformation of the nitro group into an amine, which can then be further functionalized, leaving the halogen atoms intact for subsequent cross-coupling reactions. This orthogonal reactivity provides a powerful strategy for the divergent synthesis of a wide range of polysubstituted quinazoline derivatives from a single, versatile precursor like this compound.

| Reaction Type | Position of Reactivity | Rationale |

| Nucleophilic Aromatic Substitution | C2 | Inherent reactivity of quinazoline ring; C4 is substituted. |

| Palladium-Catalyzed Cross-Coupling | C8 | Higher reactivity of C-Br bond compared to C-Cl bond. |

| Nitro Group Reduction | C6 | Established methods for chemoselective reduction of nitroarenes. |

Computational and Theoretical Investigations of 8 Bromo 2 Chloro 6 Nitroquinazolin 4 Amine and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a popular and versatile method for predicting a wide range of molecular properties with a good balance of accuracy and computational cost.

Electronic structure analysis through DFT provides fundamental insights into the reactivity and stability of a molecule. This is achieved by calculating key parameters derived from the molecular orbitals, particularly the frontier molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in defining a molecule's electronic characteristics. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule can be more easily excited, indicating higher chemical reactivity and lower kinetic stability. nih.gov

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I = -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated as A = -E(LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. researchgate.net

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating how easily the electron cloud is polarized. Softer molecules are generally more reactive. samipubco.com

For quinazoline (B50416) derivatives, DFT calculations reveal how different substituents influence these electronic properties. A study on Biginelli adducts using DFT showed that molecules with lower HOMO-LUMO energy gaps tend to have higher global softness values, indicating significant charge transfer interactions. samipubco.com For a molecule like 8-Bromo-2-chloro-6-nitroquinazolin-4-amine, the electron-withdrawing nature of the nitro, bromo, and chloro groups would be expected to significantly influence its electronic parameters.

Table 1: Illustrative Global Reactivity Descriptors Calculated via DFT

| Parameter | Formula | Significance |

| HOMO Energy | E(HOMO) | Electron-donating ability |

| LUMO Energy | E(LUMO) | Electron-accepting ability |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | Chemical reactivity and stability |

| Ionization Potential (I) | -E(HOMO) | Energy to lose an electron |

| Electron Affinity (A) | -E(LUMO) | Energy gained by accepting an electron |

| Electronegativity (χ) | (I + A) / 2 | Electron-attracting tendency |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to deformation of electron cloud |

| Chemical Softness (S) | 1 / (2η) | Polarizability and reactivity |

| Dipole Moment (μ) | Vector sum of bond moments | Molecular polarity |

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. The MESP map is plotted on the molecule's electron density surface, where different colors represent varying electrostatic potential values.

Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. In this compound, these areas would likely be concentrated around the nitrogen atoms of the quinazoline ring, the oxygen atoms of the nitro group, and the nitrogen of the amine group. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These would be expected around the hydrogen atoms. MESP analysis provides a clear, three-dimensional picture of where the molecule is most likely to interact with other chemical species. ekb.eg

DFT calculations are widely used to predict spectroscopic data, which can be compared with experimental results to confirm a molecule's structure.

NMR Chemical Shifts: DFT can accurately compute the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. These theoretical calculations help in the assignment of complex experimental spectra, aiding in the definitive structural elucidation of newly synthesized compounds like quinazoline derivatives. researchgate.net

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of a molecule. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as absorption wavelengths (λ_max) and oscillator strengths, can be correlated with the peaks observed in an experimental UV-Vis spectrum, providing insight into the electronic transitions occurring within the molecule.

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a computational method used to simulate these solvent effects. nih.gov In PCM, the solvent is modeled as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this continuum. This approach allows for the calculation of molecular properties, such as electronic structure and geometry, as they would exist in a solution rather than in a vacuum (gas phase). Studies show that the reaction field created by the PCM can alter molecular properties, and the accuracy of these predictions can be sensitive to the size of the defined cavity. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a detailed view of the physical movements of atoms and molecules over time. This computational microscope allows researchers to study how molecules behave and interact in a realistic, dynamic environment, typically in a solvent like water.

A molecule is not a static entity but can flex and rotate around its single bonds, adopting various three-dimensional shapes or conformations. MD simulations are used to explore these different conformations by simulating the molecule's movements in a solution over a period of time. This process, known as conformational sampling, helps identify the most stable (lowest energy) conformations that the molecule is likely to adopt. Understanding the preferred conformation of a molecule like this compound in solution is crucial, as its biological activity and interactions with other molecules are highly dependent on its 3D shape.

Ligand Interaction Dynamics (General Principles, not specific targets)

The interaction of a ligand, such as a derivative of this compound, with a biological target is a dynamic process governed by a variety of non-covalent forces. researchgate.netnumberanalytics.com Understanding these fundamental interactions is crucial for predicting the binding affinity and specificity of a compound. numberanalytics.comwikipedia.org The primary forces at play include:

Hydrogen Bonds: These are critical for the specificity of ligand binding and involve the sharing of a hydrogen atom between an electronegative atom (like oxygen or nitrogen) on the ligand and another electronegative atom on the target molecule. numberanalytics.com The nitrogen atoms within the quinazoline core and the amine and nitro groups of this compound and its derivatives are potential hydrogen bond donors and acceptors. nih.gov

Hydrophobic Interactions: These interactions occur when nonpolar regions of the ligand and the target molecule associate to minimize their contact with the surrounding aqueous environment. numberanalytics.com The aromatic quinazoline ring and any alkyl or aryl substituents on its derivatives contribute to these interactions.

Electrostatic or Ionic Interactions: These arise from the attraction between oppositely charged groups on the ligand and the target. numberanalytics.com The electron-withdrawing nitro group and the electronegative halogen atoms (bromine and chlorine) on the this compound scaffold can create partial positive and negative charges, influencing these interactions. frontiersin.orgnih.gov

Analysis of Root Mean Square Deviation (RMSD) and Conformational Changes

Molecular dynamics simulations provide a trajectory of atomic positions over time, which can be analyzed to understand the stability and conformational flexibility of a ligand-protein complex. Two key metrics for this analysis are the Root Mean Square Deviation (RMSD) and the observation of conformational changes.

Root Mean Square Deviation (RMSD) is a measure of the average distance between the atoms of a superimposed molecule at a given time point and a reference structure (usually the initial docked pose). wikipedia.org A stable RMSD value over the course of a simulation suggests that the ligand has reached a stable binding mode within the target's active site. youtube.com Conversely, large fluctuations in RMSD may indicate instability or that the ligand is exploring different binding conformations. youtube.com In studies of quinazoline derivatives, stable RMSD values for the ligand-protein complex, often within a range of 1 to 3 Å, are considered indicative of a stable interaction. abap.co.inresearchgate.net

Conformational Changes refer to the alterations in the three-dimensional structure of the ligand and/or the protein upon binding and during the simulation. wikipedia.org Ligand binding can induce conformational changes in the target protein, which can be essential for its biological function. wikipedia.org Similarly, the ligand itself may adopt different conformations to fit optimally within the binding pocket. Analysis of the MD trajectory can reveal these changes, providing insights into the induced-fit mechanism of binding. For example, the planarity of the quinazoline ring system can be influenced by its substituents, affecting its interaction with the binding site. researchgate.net

The following table summarizes typical RMSD values observed in molecular dynamics simulations of quinazoline derivatives with protein targets, illustrating the stability of these complexes.

| Quinazoline Derivative Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein RMSD (Å) | Stability Indication |

| Quinazoline-FtsZ | 5 | 1.4 | 2.3 | Stable |

| Quinazoline-GyrB | 5 | 1.2 | 2.6 | Stable |

| Quinazolinone-MMP-13 | 10 | ~1.0 | ~2.5 | Stable |

| Quinazoline-SARS-CoV-2 Mpro | 100 | ~0.7 | ~3.9 | Stable |

This table presents generalized data from various studies on quinazoline derivatives to illustrate typical RMSD ranges and is not specific to this compound.

Quantitative Structure-Property Relationship (QSPR) and Theoretical Structure-Reactivity Relationship (T-SAR) Modeling

Quantitative Structure-Property Relationship (QSPR) and its biological equivalent, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties or biological activities. nih.govnih.gov These models are invaluable in drug discovery for predicting the properties of novel, unsynthesized compounds, thereby guiding the design of more potent and effective molecules. nih.govacs.org

For this compound and its derivatives, QSPR/T-SAR models can be developed to predict various properties, such as binding affinity to a target, solubility, or reactivity, based on calculated molecular descriptors.

Development of 2D and 3D Models (e.g., CoMFA, CoMSIA, GEP)

QSPR/T-SAR models can be broadly categorized into 2D and 3D approaches.

2D-QSAR: These models use descriptors derived from the 2D representation of a molecule, such as topological indices, constitutional descriptors (e.g., molecular weight, number of atoms), and physicochemical properties (e.g., logP, molar refractivity). nih.govatlantis-press.com Methods like Multiple Linear Regression (MLR) and machine learning algorithms like Gene Expression Programming (GEP) are used to build these models. nih.gov GEP has been shown to be effective in creating stable and predictive non-linear 2D-QSAR models for quinazoline compounds. nih.gov

3D-QSAR: These models consider the three-dimensional structure of the molecules and how they interact with a hypothetical receptor site. slideshare.net The molecules in a dataset are aligned, and their steric and electrostatic fields are calculated and correlated with their biological activity. slideshare.net

Comparative Molecular Field Analysis (CoMFA): This is a widely used 3D-QSAR technique that calculates steric and electrostatic interaction energies between a probe atom and the aligned molecules in a 3D grid. koreascience.kr The resulting fields are then used to build a statistical model. koreascience.kr

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA calculates similarity indices based on not only steric and electrostatic fields but also hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. koreascience.kruoa.gr This often leads to more robust and interpretable models. nih.gov

Gene Expression Programming (GEP): While more commonly associated with 2D-QSAR, GEP can also be applied in a 3D context to select relevant descriptors and build predictive models. nih.gov

The development of these models for derivatives of this compound would involve synthesizing a series of analogues with varying substituents and correlating their measured properties with calculated descriptors.

Descriptor Selection and Model Validation (e.g., R², Q², RMSE)

A crucial aspect of QSPR/T-SAR modeling is the selection of appropriate molecular descriptors and the rigorous validation of the resulting model to ensure its predictive power.

Descriptor Selection: A vast number of molecular descriptors can be calculated for any given molecule. nih.gov The challenge lies in selecting a subset of descriptors that are most relevant to the property being modeled and are not highly correlated with each other. Various statistical methods, including genetic algorithms, are employed for this purpose. nih.gov

Model Validation: A QSAR model's reliability is assessed through several statistical parameters: nih.govresearchgate.net

R² (Coefficient of Determination): This value indicates the goodness of fit of the model for the training set of compounds. A value closer to 1.0 suggests a better fit. nih.gov

Q² (Cross-validated R²): This parameter assesses the internal predictive ability of the model, typically calculated using a leave-one-out (LOO) or leave-many-out cross-validation procedure. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. researchgate.net

R²_pred (Predictive R² for the external test set): This is a measure of the model's ability to predict the activity of an external set of compounds that were not used in the model development. This is considered the most stringent test of a model's predictive power. nih.gov

RMSE (Root Mean Square Error): This represents the standard deviation of the residuals (prediction errors). Lower RMSE values indicate a better model. nih.gov

The following table presents typical statistical validation parameters for QSAR models developed for quinazoline derivatives.

| QSAR Model Type | Target/Activity | R² | Q² | R²_pred | Reference |

| CoMFA | MMP-13 Inhibitors | 0.992 | 0.646 | 0.829 | nih.gov |

| CoMSIA | MMP-13 Inhibitors | 0.992 | 0.704 | 0.839 | nih.gov |

| 2D-QSAR (MLR) | EGFR Inhibitors | 0.745 | 0.669 | 0.941 | nih.gov |

| 3D-QSAR (CoMSIA) | Osteosarcoma | 0.987 | 0.630 | - | nih.gov |

This table showcases the statistical robustness of QSAR models for quinazoline analogues from various studies.

Computational Design Principles for Novel Analogues

The ultimate goal of QSPR/T-SAR modeling is to provide a set of design principles for creating novel analogues with improved properties. acs.orgnih.gov The insights gained from these models can guide the modification of the this compound scaffold.

2D-QSAR Insights: The descriptors identified in a 2D-QSAR model can point to specific physicochemical properties that are important for activity. nih.gov For example, if a model indicates that a lower logP is beneficial, modifications can be made to increase the polarity of the molecule.

3D-QSAR Contour Maps: CoMFA and CoMSIA models generate 3D contour maps that visualize the regions around the aligned molecules where certain properties are favored or disfavored. nih.gov

Steric Maps: Green contours indicate regions where bulky groups enhance activity, while yellow contours show where they are detrimental.

Electrostatic Maps: Blue contours highlight areas where positive charges are favorable, and red contours indicate where negative charges are preferred.

Hydrophobic and Hydrogen Bonding Maps: These maps similarly guide the placement of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor groups to optimize interactions.

By interpreting these maps, medicinal chemists can rationally design new derivatives of this compound with specific substitutions at various positions on the quinazoline ring to enhance their desired properties. nih.gov For example, if a CoMSIA map shows a region favorable for a hydrogen bond donor near the C4-amine, analogues with substituents capable of hydrogen bonding could be synthesized and tested. nih.gov This iterative process of computational design, synthesis, and testing is a cornerstone of modern drug discovery. biointerfaceresearch.com

Advanced Analytical Methodologies for Purity Assessment and Reaction Monitoring

Chromatographic Techniques

Chromatographic methods are fundamental to the purification and purity assessment of 8-Bromo-2-chloro-6-nitroquinazolin-4-amine, allowing for the separation of the target compound from starting materials, reagents, and byproducts.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) serves as a rapid and effective qualitative tool for monitoring the progress of the synthesis of this compound. This technique is invaluable for determining the completion of a reaction by observing the disappearance of starting material spots and the appearance of the product spot. While specific Rf values and solvent systems for this compound are not extensively reported in publicly available literature, the choice of eluent is guided by the polarity of the molecule. For related quinazoline (B50416) derivatives, various solvent systems are employed, and a common practice involves using mixtures of a less polar solvent like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents is optimized to achieve clear separation of the components on the TLC plate, which is typically coated with silica (B1680970) gel. Visualization of the spots is often achieved under UV light.

Column Chromatography (CC)

For the purification of this compound on a preparative scale, column chromatography (CC) is the method of choice. Following the synthesis, the crude product is subjected to CC to isolate the pure compound. The stationary phase most commonly used is silica gel. A patent describing the synthesis of related compounds mentions the use of silica gel column chromatography with a gradient of ethyl acetate in iso-hexane to purify the final product. sigmaaldrich.com This indicates that a solvent gradient, starting with a lower polarity eluent and gradually increasing the polarity by augmenting the concentration of ethyl acetate, is effective in separating the desired amine from impurities. The fractions are typically collected and analyzed by TLC to identify those containing the pure product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Progress Monitoring

While specific GC-MS data for this compound is not detailed in the available literature, Liquid Chromatography-Mass Spectrometry (LCMS) is a closely related and frequently reported technique for monitoring the synthesis of this compound. LCMS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing information about the molecular weight of the intermediates and the final product. This is critical for confirming the identity of the synthesized compounds during and after the reaction. For instance, in the synthesis of this compound, LCMS is used to confirm the formation of key intermediates.

Table 1: LCMS Data for Compounds in the Synthesis of this compound

| Compound Name | Molecular Formula | LCMS (m/z) [M+H]+ | Retention Time (min) | Source |

|---|---|---|---|---|

| 2-Amino-3-bromo-5-nitrobenzoic acid | C₇H₅BrN₂O₄ | 261.03 | 3.70 | |

| 8-Bromo-6-nitroquinazoline-2,4(1H,3H)-dione | C₈H₄BrN₃O₄ | 286.2 | 3.21 |

High Performance Liquid Chromatography (HPLC) for Purity Evaluation

High Performance Liquid Chromatography (HPLC) is an essential analytical technique for determining the purity of the final this compound product with high precision and accuracy. The method separates the compound from any remaining impurities, and the purity is calculated based on the relative peak areas in the chromatogram. Patents describing the synthesis of this compound and its analogs specify the use of HPLC for purification and characterization. The retention time (Tr) is a key parameter in HPLC analysis.

Table 2: HPLC Data for this compound and Precursors

| Compound | HPLC Method | Retention Time (Tr) in minutes | Source |

|---|---|---|---|

| 2-Amino-3-bromo-5-nitrobenzoic acid | LCMS Method 1* | 3.70 | |

| 8-Bromo-6-nitroquinazoline-2,4(1H,3H)-dione | LCMS Method 1* | 3.21 | |

| This compound | LCMS Method 1* | 3.97 |

*LCMS Method 1: Phenomenex Gemini-NX 3u C18 110Å, 100 x 2 mm 3 micrometer column, mobile phase of acetonitrile (B52724) with 0.1% formic acid and water with 0.1% formic acid; gradient of 0-100% acetonitrile over 7.0 minutes with a flow rate of 0.5 mL/min.

Elemental Analysis (C, H, N)

Elemental analysis is a crucial method for confirming the empirical formula of a newly synthesized compound by determining the mass percentages of its constituent elements. For this compound (C₈H₄BrClN₄O₂), the theoretical elemental composition can be calculated. However, specific experimental data from elemental analysis for this particular compound is not available in the reviewed scientific literature. In practice, the experimentally determined percentages of carbon, hydrogen, and nitrogen would be compared against the calculated theoretical values to verify the purity and correctness of the compound's elemental composition.

Advanced Purity Determination Protocols

Ensuring the high purity of this compound necessitates a combination of the aforementioned analytical methodologies. An advanced purity determination protocol would typically involve an orthogonal approach, utilizing multiple, independent analytical techniques.

The workflow for establishing the purity of a batch of this compound would commence with TLC for a quick qualitative check. This would be followed by purification using column chromatography. The purity of the isolated compound would then be quantitatively assessed by a high-resolution technique such as HPLC, which can provide a precise percentage of purity. The identity of the compound is unequivocally confirmed by mass spectrometry (LCMS or GC-MS) to ensure the correct molecular weight, and by ¹H NMR spectroscopy to verify the chemical structure. Although not found in the literature for this specific compound, elemental analysis would provide further confirmation of its empirical formula and purity. The combination of these methods provides a comprehensive and reliable assessment of the compound's identity and purity.

Future Research Directions and Unexplored Avenues for 8 Bromo 2 Chloro 6 Nitroquinazolin 4 Amine

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized quinazolines often involves multi-step procedures that can be resource-intensive. Future research should prioritize the development of novel, efficient, and environmentally benign synthetic strategies for 8-Bromo-2-chloro-6-nitroquinazolin-4-amine.

Modern synthetic approaches are increasingly leaning towards green chemistry principles to minimize waste and energy consumption. scilit.comtandfonline.com For instance, microwave-assisted organic synthesis has been shown to accelerate the formation of quinazoline (B50416) and quinazolinone derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of this compound could significantly improve efficiency. Another promising green approach involves the use of deep eutectic solvents (DESs), which are biodegradable and low-cost alternatives to traditional volatile organic solvents. scilit.comtandfonline.com

Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of various heterocycles, including quinazolines. mdpi.combohrium.comtandfonline.com This methodology allows for the formation of complex molecules under mild conditions, often using ambient temperature and air as the oxidant. rsc.org Developing a photocatalytic route to this compound or its precursors could offer a more sustainable and atom-economical alternative to classical methods. Recent studies have demonstrated the use of curcumin-sensitized titanium dioxide as a photocatalyst for quinazoline synthesis, highlighting the potential for natural dyes in green chemistry applications. mdpi.comnih.gov

Exploration of Complex Chemical Transformations and Reaction Mechanisms

The unique arrangement of substituents in this compound opens the door to a wide range of chemical transformations, allowing for the generation of diverse molecular architectures. The presence of two different halogen atoms (bromine and chlorine) at positions 8 and 2, respectively, provides opportunities for selective cross-coupling reactions. The differential reactivity of C-Br and C-Cl bonds is well-established, and this could be exploited for sequential functionalization.

Transition-metal-catalyzed C–H activation is another frontier in heterocyclic chemistry that could be applied to this molecule. bohrium.com For example, cobalt- and rhodium-catalyzed C-H functionalization has been successfully used for the synthesis of substituted quinazolines. organic-chemistry.orgnih.govresearchgate.net Investigating the potential for direct C-H activation at other positions on the quinazoline ring of this compound could lead to novel derivatives that are otherwise difficult to access.

The nitro group at the 6-position is a versatile functional handle. It can be reduced to an amino group, which can then participate in a variety of subsequent reactions, such as diazotization followed by substitution, or amide and sulfonamide formation. This would allow for the introduction of a wide array of substituents at this position, further diversifying the chemical space around this scaffold. Mechanistic studies of these transformations, including kinetic analysis and the isolation or trapping of intermediates, will be crucial for optimizing reaction conditions and understanding the underlying reactivity.

Advanced Computational Modeling for Predicting Molecular Behavior and Properties

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental work and accelerating the discovery process. jddhs.comjddhs.comresearchgate.net For this compound, advanced computational modeling can provide significant insights.

Quantitative Structure-Activity Relationship (QSAR) studies are another valuable computational tool, particularly in the context of drug discovery. nih.govimist.ma By establishing a mathematical relationship between the structural features of a series of compounds and their biological activity, QSAR models can predict the potential therapeutic efficacy of new derivatives. nih.govnih.gov For this compound, QSAR models could be developed to predict its potential as an inhibitor of specific biological targets, guiding the synthesis of more potent and selective analogues.

Integration of Experimental and Theoretical Approaches in Comprehensive Research Programs

The most impactful research on this compound will come from a synergistic combination of experimental and theoretical approaches. jddhs.comjddhs.comnih.gov A comprehensive research program should involve an iterative cycle of computational design, chemical synthesis, and experimental testing.

Such a program could begin with computational modeling to predict the physicochemical properties and potential biological activities of a virtual library of derivatives based on the this compound scaffold. Promising candidates identified through these in silico studies would then be synthesized using the novel and sustainable methods discussed earlier. The synthesized compounds would subsequently be subjected to experimental evaluation to validate the computational predictions.

This integrated approach allows for a more rational and efficient exploration of the chemical and biological potential of this compound. The experimental results can be used to refine and improve the computational models, leading to a more accurate predictive framework for future drug design and materials science applications. oup.comyoutube.com The establishment of such interdisciplinary research programs will be key to unlocking the full potential of this intriguing heterocyclic compound. europa.eu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.